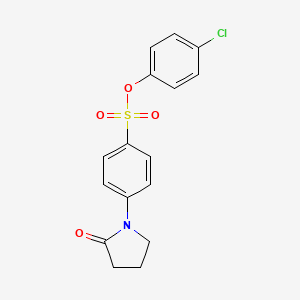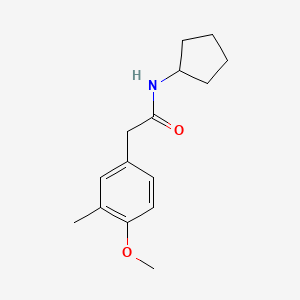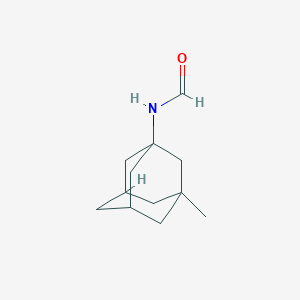
(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a chemical compound with the molecular formula C16H14ClNO4S and a molecular weight of 351.8047 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a pyrrolidin-1-yl benzenesulfonate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of 4-chlorophenyl sulfonyl chloride with 2-oxopyrrolidine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common bases used in this reaction include triethylamine and pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted chlorophenyl derivatives. These products have various applications in chemical synthesis and research.
Applications De Recherche Scientifique
(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of covalent bonds or non-covalent interactions with the active sites of the target molecules. The pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-dione: Another related compound with two ketone groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is unique due to its combination of a chlorophenyl group and a pyrrolidin-1-yl benzenesulfonate moiety. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Propriétés
IUPAC Name |
(4-chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-12-3-7-14(8-4-12)22-23(20,21)15-9-5-13(6-10-15)18-11-1-2-16(18)19/h3-10H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZHZZLCDLZLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382705 |
Source


|
| Record name | (4-chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332025-00-0 |
Source


|
| Record name | (4-chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl N-phenylcarbamate](/img/structure/B5066646.png)
![1-(2-pyridinylmethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5066649.png)
![1,4-phenylenebis[(2,5-dimethoxyphenyl)methanone]](/img/structure/B5066653.png)
![1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B5066658.png)
![oxalic acid;N'-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5066664.png)



![[5-[(2-Methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]-thiomorpholin-4-ylmethanone](/img/structure/B5066693.png)

![N-[4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B5066701.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5066705.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5066719.png)

